TC OT 39
Overview
Description
Mechanism of Action
Target of Action
TC OT 39 is a synthetic oxytocin analog that primarily targets the oxytocin receptor (OXTR) and the vasopressin V2 receptor . It acts as a partial agonist for these receptors . Additionally, it also acts as an antagonist for the vasopressin V1A receptor .
Mode of Action
As an antagonist for the vasopressin V1A receptor, it binds to the receptor and blocks or dampens the agonist-mediated response .
Pharmacokinetics
It’s known that the pharmacokinetic properties of peptide-based molecules like oxytocin are often poor, and they have difficulty penetrating the blood-brain barrier . As a non-peptide compound, this compound may have better pharmacokinetic properties and central nervous system activity .
Result of Action
This compound exhibits sedative effects in mouse models . This suggests that it may have potential applications in managing conditions related to stress or anxiety.
Biochemical Analysis
Biochemical Properties
TC OT 39 interacts with oxytocin and vasopressin receptors, playing a significant role in biochemical reactions . It exhibits its effects by binding to these receptors, influencing their activity and modulating the biochemical pathways they are involved in .
Cellular Effects
The compound influences cell function by modulating the activity of oxytocin and vasopressin receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with oxytocin and vasopressin receptors . It acts as a partial agonist for these receptors, influencing their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with oxytocin and vasopressin receptors . It can influence metabolic flux and metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is localized within specific compartments or organelles within the cell . Its activity or function can be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TC OT 39 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazolodiazepine Core: This involves the cyclization of appropriate precursors to form the pyrazolodiazepine ring system.
Attachment of the Pyrrolidine Carboxamide Moiety: This step involves the coupling of the pyrazolodiazepine core with a pyrrolidine derivative.
Introduction of the Thioxomethyl Group: This is achieved through a thioamide formation reaction.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
TC OT 39 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thioxomethyl group.
Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxomethyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
TC OT 39 has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of oxytocin and vasopressin receptors in social behaviors, stress responses, and anxiety.
Pharmacology: The compound is investigated for its potential therapeutic effects in conditions such as autism, anxiety disorders, and depression.
Industrial Applications: While primarily a research compound, its analogs could potentially be developed into therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
WAY-267,464: Another non-peptide oxytocin receptor agonist with similar applications in neuroscience.
Uniqueness
TC OT 39 is unique due to its dual role as a partial agonist and antagonist for different receptors, which allows for more nuanced modulation of receptor activity. This dual functionality makes it a valuable tool for dissecting the complex roles of oxytocin and vasopressin in various physiological and behavioral processes .
Properties
IUPAC Name |
(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNHHKZYKYNBEI-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031871 | |
Record name | TC OT 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479232-57-0 | |
Record name | (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479232-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TC OT 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TC-OT-39 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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